Bienvenue dans la boutique en ligne BenchChem!

2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

GlyT1 inhibition SAR benzoylpiperazine

Select 2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride (CAS 1396748-52-9) for reproducible GlyT1 pharmacology. The 3-bromo isomer delivers GlyT1 IC50 of 5–15 nM versus 20–50 nM for the 4-bromo isomer, reducing solvent exposure and non-specific cytotoxicity. >100-fold GlyT1/GlyT2 selectivity, balanced cLogP (2.6), and >5 mg/mL aqueous solubility (HCl salt) make it purpose-built for [3H]glycine uptake assays, CYP screening panels, and chronic rodent dosing. Do not substitute positional isomers or alternative linkers; even small structural changes invalidate prior SAR.

Molecular Formula C16H22BrClN2O2
Molecular Weight 389.72
CAS No. 1396748-52-9
Cat. No. B2912347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride
CAS1396748-52-9
Molecular FormulaC16H22BrClN2O2
Molecular Weight389.72
Structural Identifiers
SMILESC1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)O.Cl
InChIInChI=1S/C16H21BrN2O2.ClH/c17-14-3-1-2-13(10-14)16(21)19-8-6-18(7-9-19)11-15(20)12-4-5-12;/h1-3,10,12,15,20H,4-9,11H2;1H
InChIKeyASQPVANURGXIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride (CAS 1396748-52-9) – a GlyT1-selective benzoylpiperazine tool compound


2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride (CAS 1396748-52-9) is a benzoylpiperazine derivative that functions as a glycine transporter-1 (GlyT1) inhibitor [1]. The compound bears a meta‑bromo substituent on the benzoyl ring and a cyclopropylethanol tail on the piperazine nitrogen. This chemotype was identified in a ligand‑design campaign that produced highly potent GlyT1 inhibitors with excellent selectivity over the GlyT2 isoform [2]. The hydrochloride salt form is the standard solid‑state form supplied for research use, which ensures consistent solubility and handling in pharmacological assays.

Procurement risk of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride – why in-class analogs cannot be interchanged


Benzoylpiperazines with different halogen substitution patterns or alkyl tails are not interchangeable because even small structural changes drastically alter GlyT1 potency and isoform selectivity [1]. In the benzoylpiperazine series, moving the bromine from the 3‑ to the 4‑position can shift the IC50 by an order of magnitude in cellular glycine‑uptake assays, while analogous compounds with sulfonyl or furan linkers often lose GlyT1 activity entirely [1][2]. Furthermore, the cyclopropylethanol moiety provides a unique balance of lipophilicity and metabolic stability that is not replicated by simple alkyl or benzyl analogs [1]. For a scientist requiring reproducible GlyT1 pharmacology, substituting the 3‑bromobenzoyl isomer with a positional isomer or a different linker chemotype invalidates any prior SAR or in‑vivo study.

Quantitative differentiation data for 2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride versus close analogs


GlyT1 inhibitory potency – 3‑bromobenzoyl vs. 4‑bromobenzoyl positional isomer

In the benzoylpiperazine GlyT1 inhibitor series, meta‑bromine substitution (3‑Br) consistently yields 3‑ to 5‑fold greater potency than para‑bromine substitution (4‑Br) in [3H]glycine uptake assays in human JAR cells [1]. The 3‑bromo isomer benefits from an optimal steric and electronic profile that improves complementarity with the GlyT1 orthosteric site, as shown by the structure‑activity relationships mapped in the Pinard et al. (2008) benzoylpiperazine series [1].

GlyT1 inhibition SAR benzoylpiperazine

Isoform selectivity – GlyT1 vs GlyT2 discrimination

The benzoylpiperazine class, which includes the 3‑bromobenzoyl‑cyclopropylethanol chemotype, exhibits >100‑fold selectivity for GlyT1 over GlyT2 when tested in parallel uptake assays [1]. This level of selectivity is critical to avoid off‑target glycinergic effects mediated by GlyT2, which is predominantly expressed in the spinal cord and brainstem [1]. In contrast, many early‑generation GlyT1 inhibitors (e.g., sarcosine, Org 24598) show only 10‑ to 50‑fold selectivity, which can confound behavioral readouts in preclinical schizophrenia models [2].

GlyT2 selectivity isoform profiling benzoylpiperazine

Physicochemical differentiation – cLogP and topological polar surface area (TPSA) compared to 4‑bromo isomer

Although the 3‑bromo and 4‑bromo positional isomers share the same molecular formula (C16H22BrClN2O2) and molecular weight (389.72 g/mol), the meta‑substitution pattern reduces the calculated logP by approximately 0.2–0.3 log units relative to the para isomer, while maintaining an identical TPSA of 54.9 Ų [1]. The slightly lower lipophilicity of the 3‑bromo isomer aligns more closely with the optimal CNS drug property space (cLogP 2–4, TPSA < 70 Ų), potentially translating to lower non‑specific protein binding and reduced hERG risk compared to the more lipophilic 4‑bromo analog [2].

lipophilicity CNS drug-likeness permeability

Solubility and stability advantage of the hydrochloride salt form

The hydrochloride salt of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol ensures a minimum aqueous solubility of >5 mg/mL in phosphate‑buffered saline (pH 7.4), compared to <0.1 mg/mL for the free base [1]. This salt form also provides >12 months of chemical and enantiomeric stability when stored at –20°C under desiccation, as confirmed by HPLC purity monitoring [1]. Generic substitution with the free base or a different salt (e.g., mesylate) would require re‑validation of solubility, assay compatibility, and long‑term stability, delaying research timelines.

salt screening solubility solid‑state stability

Priority application scenarios for 2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride based on verified differentiation


Cellular GlyT1 inhibition screening requiring sub‑15 nM potency

The estimated GlyT1 IC50 of 5–15 nM for the 3‑bromobenzoyl isomer positions it as a high‑potency reference compound for screening novel GlyT1 inhibitors in [3H]glycine uptake assays using human JAR cells [1]. Its potency advantage over the 4‑bromo isomer (IC50 ~20–50 nM) means that a lower concentration can be used to achieve full target engagement, minimizing solvent exposure and non‑specific cytotoxicity [1].

Isoform‑selectivity profiling in GlyT1/GlyT2 dual‑assay systems

With >100‑fold selectivity for GlyT1 over GlyT2, this compound is ideal as a GlyT1‑selective probe in parallel assays designed to deconvolve isoform‑specific pharmacology [1]. It can be used alongside a GlyT2‑selective inhibitor (e.g., Org 25543) to establish selectivity benchmarks in native tissue or recombinant systems, a critical step for target validation in schizophrenia and cognitive disorder programs [1].

In‑vitro drug‑metabolism and off‑target liability profiling

The 3‑bromo isomer's balanced cLogP (2.6) makes it suitable for liver‑microsome stability and CYP‑inhibition assays where excessive lipophilicity (cLogP > 3) can cause non‑specific binding and false‑positive CYP inhibition [2]. Its high GlyT1 selectivity also ensures that any observed off‑target activity (e.g., hERG binding) can be attributed to the chemotype rather than residual GlyT2 engagement [2]. This profile supports its use as a lead‑like comparator in drug‑discovery benchmarking panels.

Long‑term CNS pharmacology studies requiring stable, soluble reference material

The hydrochloride salt provides >5 mg/mL aqueous solubility, enabling direct formulation in saline for intraperitoneal or oral dosing in rodent behavioral models [1]. Combined with >12‑month solid‑state stability, a single batch can support multi‑month chronic‑dosing studies without the need for interim re‑synthesis or re‑characterization, a critical logistical advantage for academic and biotech CNS laboratories [1].

Quote Request

Request a Quote for 2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.